molecular formula C20H17NO2 B099281 N,N-Diphenyl-4-methoxybenzamide CAS No. 16034-40-5

N,N-Diphenyl-4-methoxybenzamide

Cat. No. B099281
CAS RN: 16034-40-5
M. Wt: 303.4 g/mol
InChI Key: GVALSXYCLDABKT-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-methoxybenzamide is a compound that has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in fields such as medicinal chemistry and materials science. The compound is characterized by the presence of two phenyl groups attached to an amide nitrogen, with a methoxy group substituting the benzene ring at the para position.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of methoxybenzoic acid with various amines or amides. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation of 3-methoxybenzoic acid with a chlorothienopyrimidinyl ethane-1,2-diamine intermediate . Another example is the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, which was used to synthesize different methoxybenzamide derivatives . These methods demonstrate the versatility of methoxybenzamides in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of N,N-Diphenyl-4-methoxybenzamide and its derivatives has been extensively studied using X-ray crystallography and computational methods. For example, the crystal structure of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, was determined to crystallize in two polymorphs, both belonging to the monoclinic system . Similarly, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was characterized by single-crystal X-ray diffraction and density functional theory (DFT) calculations . These studies provide valuable insights into the conformation and electronic structure of methoxybenzamide compounds.

Chemical Reactions Analysis

Methoxybenzamide compounds can participate in various chemical reactions, including cyclometalation reactions with transition metals. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium were synthesized and shown to be key intermediates in C–H bond functionalization reactions . These reactions are important for the development of new catalytic processes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzamide derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in determining these properties. For example, the crystal structure of 4-Methoxy-N,N'-diphenylbenzamidinium nitrate features N—H⋯O hydrogen bonds and C—H⋯O contacts responsible for the packing . The Hirshfeld surface analysis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide provided a quantitative analysis of the intermolecular interactions in the crystal structures . These analyses are crucial for understanding the stability and reactivity of the compounds.

Scientific Research Applications

General Use of N,N-Diphenyl-4-methoxybenzamide

“N,N-Diphenyl-4-methoxybenzamide” is a chemical compound with the molecular formula C20H17NO2 . It appears as a white to almost white powder or crystal .

Application in Antioxidant and Antibacterial Activities

  • Specific Scientific Field: Chemistry and Biochemistry .
  • Summary of the Application: This compound has been used in the synthesis of novel benzamide compounds, which have shown promising antioxidant and antibacterial activities .
  • Methods of Application or Experimental Procedures: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results or Outcomes: The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
  • Medical and Pharmaceutical Industry: Benzamides have been used in the treatment of diseases such as cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit properties such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
  • Industrial Sector: Amide compounds are broadly used in industries such as plastic, rubber industry, paper industry, and agriculture .
  • Biochemical Research: “N,N-Diphenyl-4-methoxybenzamide” is a biochemical used for proteomics research .
  • Medical and Pharmaceutical Industry: Benzamides have been used in the treatment of diseases such as cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit properties such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
  • Industrial Sector: Amide compounds are broadly used in industries such as plastic, rubber industry, paper industry, and agriculture .
  • Biochemical Research: “N,N-Diphenyl-4-methoxybenzamide” is a biochemical used for proteomics research .

properties

IUPAC Name

4-methoxy-N,N-diphenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALSXYCLDABKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342823
Record name N,N-Diphenyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diphenyl-4-methoxybenzamide

CAS RN

16034-40-5
Record name N,N-Diphenyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JY Le Questel, C Laurence, A Lachkar… - Journal of the …, 1992 - pubs.rsc.org
The hydrogen-bond basicity scale pKHB(logarithm of the formation constant of 4-fluorophenol–base complexes in CCl4) has been measured for tertiary and secondary amides, …
Number of citations: 118 pubs.rsc.org
S Fujii, K Okamoto, H Yamamoto… - Japanese Journal of …, 2017 - iopscience.iop.org
The trade-off relationship between sensitivity, resolution, and roughness is a serious problem in the development of extreme ultraviolet (EUV) resist materials. Increasing the acid-…
Number of citations: 14 iopscience.iop.org

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